Cas no 5458-64-0 (Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 1-methylethyl ester)

Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 1-methylethyl ester structure
5458-64-0 structure
Product Name:Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 1-methylethyl ester
Numero CAS:5458-64-0
MF:C13H22O2
MW:210.312584400177
CID:378107
PubChem ID:95619
Update Time:2025-04-19

Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 1-methylethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 1-methylethyl ester
    • isopropyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
    • propan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
    • Chrysanthemic acid, isopropyl ester
    • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 1-methylethyl ester
    • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 1-methylethyl ester (9CI)
    • Isopropyl chrysanthemate
    • NSC 23746
    • propan-2-yl 2,2-dim
    • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 1-methylethyl ester
    • SCHEMBL294024
    • Cyclopropanecarboxylic acid,2-dimethyl-3-(2-methyl-1-propenyl)-, 1-methylethyl ester
    • NSC23746
    • NS00044105
    • Cyclopropanecarboxylic acid,2-dimethyl-3-(2-methylpropenyl)-, isopropyl ester
    • 5458-64-0
    • NSC-23746
    • DTXSID20884167
    • EINECS 226-722-8
    • Inchi: 1S/C13H22O2/c1-8(2)7-10-11(13(10,5)6)12(14)15-9(3)4/h7,9-11H,1-6H3
    • Chiave InChI: KTDHAAMLKPAGNH-UHFFFAOYSA-N
    • Sorrisi: O(C(C)C)C(C1C(/C=C(\C)/C)C1(C)C)=O

Proprietà calcolate

  • Massa esatta: 210.16206
  • Massa monoisotopica: 210.162
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 283
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Densità: 0.978
  • Punto di ebollizione: 240.5°Cat760mmHg
  • Punto di infiammabilità: 90.5°C
  • Indice di rifrazione: 1.503
  • PSA: 26.3
  • LogP: 3.17640
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.